Rehmanniasäure

Übersicht

Beschreibung

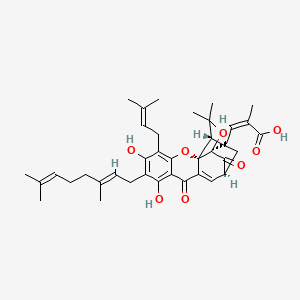

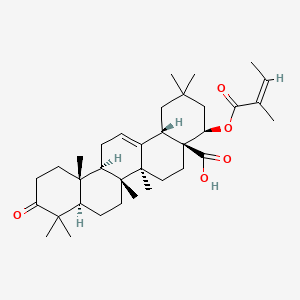

Lantadene A ist eine pentacyclische Triterpenoidverbindung, die in den Blättern der Pflanze Lantana camara vorkommt. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter antioxidative und leberschützende Eigenschaften. Die Verbindung hat eine komplexe Molekülstruktur, die zu ihren verschiedenen pharmakologischen Wirkungen beiträgt .

Wirkmechanismus

Rehmannic acid, also known as Lantadene A, is a naturally occurring pentacyclic triterpenoid found in the Lantana camara plant . This compound has been studied for its considerable in vitro antioxidant and free radical scavenging capacity activities .

Target of Action

It is thought to inhibit the function of the sodium-potassium pump within the cell membranes of biliary epithelial cells within the liver .

Mode of Action

Rehmannic acid is believed to block the secretion of sheep bile acids into the bile ducts through an unknown mechanism . This process affects the production and control of bile .

Result of Action

Rehmannic acid shows considerable in vitro antioxidant and free radical scavenging capacity activities . It is a promising candidate for use as an antioxidant and hepatoprotective agent .

Wissenschaftliche Forschungsanwendungen

Chemie: Lantadene A wird als Ausgangsmaterial für die Synthese anderer Triterpenoidverbindungen verwendet.

Medizin: Lantadene A hat sich als leberschützender Wirkstoff gezeigt und schützt die Leber vor Schäden, die durch Giftstoffe verursacht werden. .

Industrie: Lantadene A wird bei der Entwicklung von Naturprodukten und pflanzlichen Arzneimitteln eingesetzt.

5. Wirkmechanismus

Lantadene A entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Pfade:

Antioxidative Aktivität: Lantadene A fängt freie Radikale ab und reduziert oxidativen Stress, indem es Elektronen an reaktive Sauerstoffspezies abgibt.

Leberschutzwirkungen: Die Verbindung schützt Leberzellen, indem sie die Lipidperoxidation hemmt und die Aktivität von Entgiftungsenzymen verbessert.

Antikrebs-Eigenschaften: Lantadene A induziert Apoptose (programmierter Zelltod) in Krebszellen, indem es Caspasen aktiviert und die mitochondriale Funktion stört.

Biochemische Analyse

Biochemical Properties

Rehmannic acid interacts with various biomolecules in the body. It has been found to show considerable antioxidant activity and free radical scavenging capacity . This suggests that Rehmannic acid may interact with enzymes and proteins involved in oxidative stress and free radical production.

Cellular Effects

Rehmannic acid has been reported to have hepatoprotective effects . It is thought to inhibit the function of the sodium-potassium pump within the cell membranes of “biliary epithelial cells” within the liver, a process that affects the production and control of bile .

Dosage Effects in Animal Models

In a study conducted on guinea pigs, Rehmannic acid at a dose rate of 25 mg/kg body weight did not result in mortality but produced gross and histopathological changes characteristic of sub-acute toxicity in liver and kidneys .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Lantadene A kann durch eine Reihe von Extraktions- und Reinigungsprozessen aus den Blättern von Lantana camara isoliert werden. Die Blätter werden zunächst getrocknet und pulverisiert, anschließend mit organischen Lösungsmitteln wie Methanol oder Ethanol extrahiert. Der Rohextrakt wird dann einer Säulenchromatographie und fraktionierten Kristallisation unterzogen, um reines Lantadene A zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Lantadene A umfasst die großtechnische Extraktion aus Lantana camara-Blättern. Der Prozess umfasst die Lösungsmittelextraktion, die Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC) und die Kristallisation. Die Reinheit der Verbindung wird durch spektroskopische Analyse bestätigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lantadene A durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell für die Modifizierung der Struktur der Verbindung und die Verbesserung ihrer biologischen Aktivität .

Häufige Reagenzien und Bedingungen:

Oxidation: Lantadene A kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion von Lantadene A kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erzielt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Lantadene A mit veränderten biologischen Aktivitäten. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Vergleich Mit ähnlichen Verbindungen

Lantadene A gehört zur Lantadene-Familie, zu der auch andere ähnliche Verbindungen wie Lantadene B, Lantadene C und Lantadene D gehören. Diese Verbindungen weisen eine ähnliche pentacyclische Triterpenoidstruktur auf, unterscheiden sich jedoch in den funktionellen Gruppen, die an die Kernstruktur gebunden sind .

Vergleich:

Lantadene B: Ähnlich wie Lantadene A, aber mit unterschiedlichen Estergruppen.

Lantadene C: Enthält zusätzliche Hydroxylgruppen, die seine Löslichkeit und biologische Aktivität verbessern.

Lantadene D:

Lantadene A zeichnet sich durch seine gut dokumentierten antioxidativen und leberschützenden Wirkungen aus, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-25,27H,12-20H2,1-9H3,(H,38,39)/b21-10-/t23-,24-,25+,27+,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLIRHUTOPOHKJ-LSZVMECJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401139272 | |

| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

THE MAJOR STIMULANTS TO BILE SECRETION IN SHEEP-BILE ACID, TAUROCHOLIC ACID & SECRETIN WERE USED TO ANALYZE THE EFFECTS OF LANTANA ON BILE FORMATION. THE TOXIC PRINCIPLE OF LANTANA CAMARA, LANTADENE A, INHIBITED THE ACTIVE SECRETION OF SHEEP BILE ACIDS INTO CANALICULI THROUGH AN UNKNOWN MECHANISM. THE BILE FLOW RESPONSES TO INFUSIONS OF TAUROCHOLIC ACID WERE DECREASED IN SHEEP AFTER INGESTION OF LANTANA, BUT THE RESPONSE TO SECRETIN WAS ENHANCED. THIS OBSERVATION SUGGESTS THAT LANTADENE A DOES NOT EXERT A TOXIC ACTION ON THE DUCTULES; AN INCREASE IN THE FUNCTION OF DUCTULE CELLS MAY OCCUR., SHEEP POISONED WITH 600 G FRESH LANTANA CAMARA SHOWED INHIBITED GALL BLADDER CONTRACTION AFTER IV ADMIN OF THE GALL BLADDER STIMULANTS CHOLECYSTOKININ, PENTAGASTRIN, PILOCARPINE NITRATE, & HCL 4 DAYS AFTER THE POISONING. GALL BLADDER RESPONSES OCCURRING AFTER THE STIMULANT ADMIN WERE SO FEW THAT THE EFFECT OF LANTANA ON THE RESPONSE DURATION COULD NOT BE MEASURED. LANTADENE A INHIBITED THE CHOLECYSTOKININ-INDUCED CONTRACTIONS IN GALL BLADDER STRIPS. GALL BLADDER PARALYSIS, WHICH MAY OCCUR DURING LANTANA POISONING, MAYBE DUE TO THE ACCUMULATION OF BILE ACIDS. | |

| Record name | LANTADENE A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

467-81-2 | |

| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lantadene A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTADENE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SK62WCU1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANTADENE A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

297 °C | |

| Record name | LANTADENE A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

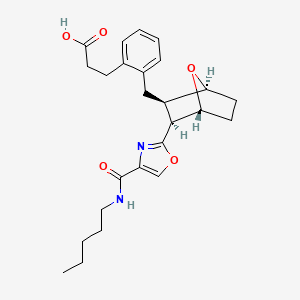

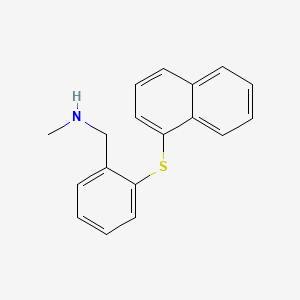

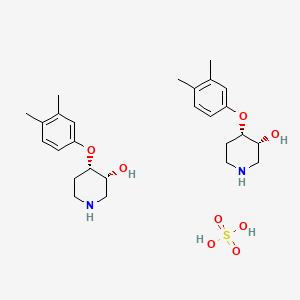

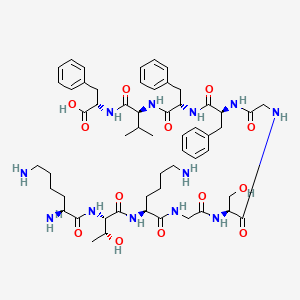

Feasible Synthetic Routes

Q1: What is the primary toxic effect of Lantadene A?

A1: Lantadene A primarily causes hepatotoxicity, leading to intrahepatic cholestasis in various animals, including ruminants and non-ruminant species like guinea pigs, rabbits, and female rats. [] This manifests as jaundice, photosensitization, and ruminal stasis in affected animals. []

Q2: What is the molecular formula and weight of Lantadene A?

A5: Lantadene A has the molecular formula C35H52O5 and a molecular weight of 556.79 g/mol. [, ]

Q3: What spectroscopic techniques are used to characterize Lantadene A?

A6: A combination of spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR) – encompassing 1H-NMR, 13C-NMR, Heteronuclear Multiple Bond Connectivity (HMBC), Heteronuclear Multiple Quantum Correlation (HMQC), Distortionless Enhancement Polarization Transfer (DEPT) – are commonly employed for the structural elucidation of Lantadene A. [, , ]

Q4: Does Lantadene A exhibit polymorphism?

A7: Yes, Lantadene A exists in two polymorphic forms, Form I and Form II, which differ in their physical properties and toxicity. Form I, characterized by white, fluffy, rod-shaped crystals, has been found to be non-toxic to guinea pigs upon oral administration. [] In contrast, Form II, with irregular, shining, polyhedral particles, induces ictericity and toxicity. [] The toxicity difference is attributed to the variations in the three-dimensional structure and packing of the molecules in these two forms.

Q5: Are there any ongoing clinical trials investigating Lantadene A?

A5: While preclinical studies highlight the potential therapeutic benefits of Lantadene A, no clinical trials are currently underway to evaluate its safety and efficacy in humans.

Q6: How do structural modifications of Lantadene A influence its activity?

A10: Research focusing on synthetic modifications of Lantadene A reveals that altering its structure significantly impacts its bioactivity. [, ] For instance, introducing a hydroxyl group in the A ring of Lantadene A enhances its antitumor activity. [] Similarly, converting Lantadene A to its methyl ester form also improves its antitumor properties. [] These findings underscore the significance of SAR studies in optimizing Lantadene A derivatives for therapeutic development.

Q7: What are the challenges associated with formulating Lantadene A for therapeutic use?

A11: Lantadene A's therapeutic application faces challenges due to its poor solubility in aqueous solutions, hindering its bioavailability. [] Research is exploring different formulation strategies to overcome this limitation and enhance its delivery and effectiveness.

Q8: What is the environmental impact of Lantadene A?

A12: Lantana camara, the source of Lantadene A, is considered a noxious weed that negatively impacts biodiversity and agriculture in many regions. [] The plant's allelopathic properties, partly attributed to Lantadene A and Lantadene B, contribute to its invasive nature by inhibiting the growth of neighboring vegetation. [] Understanding the environmental impact of Lantadene A is crucial for developing sustainable management strategies for Lantana camara.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.